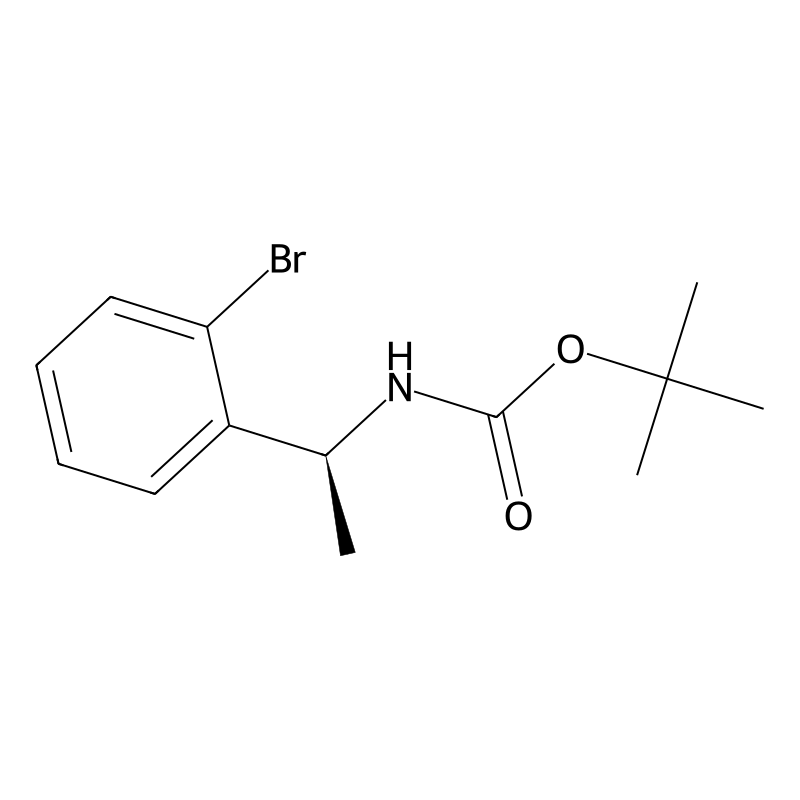(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis of functional 1,2-dithiolanes
Field: Organic & Biomolecular Chemistry
Application: The synthesis of diversely substituted functional 1,2-dithiolanes.
Method: This is achieved by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine.
Impact on Biopharmaceutical Formulations
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate is an organic compound classified as a carbamate, characterized by the presence of a tert-butyl group, a bromophenyl group, and an ethyl linkage. Its molecular formula is and it has a molecular weight of approximately 300.19 g/mol. The compound plays a significant role in organic synthesis and pharmaceutical research due to its unique structural features and reactivity. The presence of the bromine atom at the ortho position of the bromophenyl group enhances its potential applications in medicinal chemistry and biological studies.
There is no known mechanism of action specific to (S)-tert-Butyl 1-(2-bromophenyl)ethylcarbamate in scientific literature. Given the lack of information on its use, it is likely not a biologically active molecule itself.
- Bromophenyl group: Aromatic bromides can irritate the skin and eyes upon contact. Standard laboratory practices for handling organic compounds should be followed.
- Carbamates: Certain carbamate derivatives can be cholinesterase inhibitors, which can disrupt the nervous system. However, the specific carbamate structure in this molecule suggests a lower likelihood of such activity.
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
- Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and isocyanate.
- Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives depending on the functional groups present and the reagents used.
Common reagents for these reactions include sodium methoxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate exhibits significant biological activity, primarily through its interactions with specific enzymes and proteins. It has been noted for its role in synthesizing enantiomerically enriched dibenz[c,e]azepines, indicating its potential as a reactant in various biochemical pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This characteristic makes it valuable in drug discovery and development.
The synthesis of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate typically involves the reaction of (S)-1-(2-bromophenyl)ethanol with tert-butyl isocyanate. This reaction is generally conducted under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .
In industrial settings, continuous flow reactors may be employed to optimize reaction efficiency and yield. Automated systems allow for precise control over reaction conditions, ensuring consistent product quality.
Interaction studies involving (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate typically focus on its binding affinity to biological receptors or enzymes. These studies help elucidate its mechanism of action and potential side effects when used in pharmaceutical contexts. Specific interactions may include:
- Binding to enzyme active sites, influencing their catalytic activity.
- Modulating receptor activity through selective inhibition or activation.
Several compounds share structural similarities with (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Structural Features | Similarity |
|---|---|---|---|
| (R)-tert-butyl 1-(2-bromophenyl)ethylcarbamate | 1086600-12-5 | Enantiomer with different stereochemistry | 0.94 |
| tert-butyl 1-(4-bromophenyl)ethylcarbamate | 578729-21-2 | Bromine at para position | 0.94 |
| tert-butyl 1-(2-chlorophenyl)ethylcarbamate | 147353-95-5 | Chlorine instead of bromine | 0.76 |
| tert-butyl (2-(4-bromophenyl)ethyl)carbamate | 850363-42-7 | Additional ethyl linkage | 0.76 |
The uniqueness of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate lies in its specific stereochemistry and the ortho-positioned bromine atom, which can significantly influence its reactivity and interactions with biological targets compared to other similar compounds . This structural feature enhances its utility in specific synthetic applications and biological research contexts.








